N,N'-1,2-Cyclohexanediylbisformamide
Description
N,N'-1,2-Cyclohexanediylbisformamide is a cyclohexane-derived diamide compound featuring two formamide groups (-NHCHO) positioned at the 1,2-positions of the cyclohexane ring. Its structure imparts rigidity due to the cyclohexane backbone and polarity from the formamide moieties, making it a candidate for applications in coordination chemistry, supramolecular assembly, and pharmaceutical intermediates.
Properties
CAS No. |
870703-67-6 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N-(2-formamidocyclohexyl)formamide |
InChI |
InChI=1S/C8H14N2O2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h5-8H,1-4H2,(H,9,11)(H,10,12) |
InChI Key |
DMSKHMRVHGNWMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC=O)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-Cyclohexanediylbisformamide typically involves the reaction of cyclohexane-1,2-diamine with formic acid or formic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-1,2-Cyclohexanediylbisformamide may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-Cyclohexanediylbisformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide groups to amine groups.
Substitution: The formamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
N,N’-1,2-Cyclohexanediylbisformamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-1,2-Cyclohexanediylbisformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares N,N'-1,2-Cyclohexanediylbisformamide with key analogs based on substituents, stereochemistry, and applications:
Key Differences and Implications
Substituent Effects: Formamide vs. Benzamide/Phosphino-Benzamide: The formamide groups in this compound are less sterically hindered and more polar than benzamide derivatives (e.g., diphenylphosphino-benzamide in ), favoring hydrogen-bonding interactions over metal coordination. Alkyl Chain Modifications: Methylbutanamide analogs (e.g., CAS 920275-53-2) exhibit increased hydrophobicity, making them suitable for lipid membrane studies or chiral separations, whereas formamide derivatives may prioritize solubility in polar solvents .
Stereochemical Considerations :
- The (1R,2R) or (1S,2S) configurations in analogs (e.g., ) influence crystallinity and biological activity. For this compound, stereochemistry could similarly affect supramolecular organization, as seen in related cyclohexane-diamine complexes .
Functional Applications: Coordination Chemistry: Unlike the phosphino-benzamide analog (), which serves as a ligand for transition metals, the formamide derivative may act as a hydrogen-bond donor in crystal engineering or as a precursor for pharmaceuticals. Chelation Capacity: Contrasting with 1,2-Cyclohexanediamine-N,N,N',N'-tetraacetic acid (), the bisformamide lacks carboxylate groups, limiting its metal-chelating utility but enhancing biocompatibility for drug delivery.
Research Findings and Data Gaps
- Thermal Stability : Cyclohexane-based diamides generally exhibit moderate thermal stability (decomposition >200°C), inferred from similar compounds in .
- Supramolecular Behavior : Evidence from substituted catecholate complexes () indicates that polar groups like formamide could drive intermolecular hydrogen bonding, leading to crystalline or gel-phase materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
